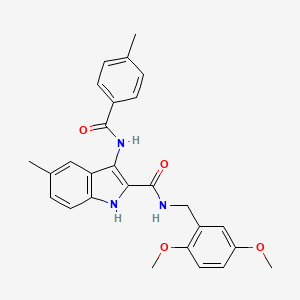

4-Bromo-5-cyclopropyl-2-methylpyrazole-3-carboxylic acid

Descripción general

Descripción

“4-Bromo-5-cyclopropyl-2-methylpyrazole-3-carboxylic acid” is a pyrazole derivative . Pyrazole derivatives are known for their wide range of biological activities and are used as building blocks in organic synthesis .

Molecular Structure Analysis

The molecular structure of “4-Bromo-5-cyclopropyl-2-methylpyrazole-3-carboxylic acid” consists of a pyrazole ring substituted with a bromine atom, a cyclopropyl group, a methyl group, and a carboxylic acid group .Chemical Reactions Analysis

While specific chemical reactions involving “4-Bromo-5-cyclopropyl-2-methylpyrazole-3-carboxylic acid” are not available, pyrazoles in general are known to undergo a variety of reactions. For example, they can participate in [3 + 2] cycloaddition reactions .Physical And Chemical Properties Analysis

The melting point of “4-Bromo-5-cyclopropyl-2-methylpyrazole-3-carboxylic acid” is reported to be between 273 - 276°C .Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of aryl or vinyl boron compounds with organic halides or triflates. 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid serves as a boron reagent in SM coupling reactions. Its mild reaction conditions and functional group tolerance make it a valuable tool for synthesizing complex organic molecules .

D-Amino Acid Oxidase (DAO) Inhibition

3-Methylpyrazole-5-carboxylic acid: , a derivative of our compound, acts as a potent and selective inhibitor of D-amino acid oxidase (DAO). DAO plays a crucial role in regulating neurotransmitter levels by degrading D-serine. Inhibiting DAO protects DAO cells from oxidative stress induced by D-serine and may have implications in neurobiology and drug development .

Chlorantraniliprole Intermediate

In the field of agrochemicals, this compound serves as an intermediate for chlorantraniliprole, a novel insecticide developed by DuPont. Chlorantraniliprole exhibits excellent insecticidal activity at low concentrations and is effective against Lepidoptera insects. Its chemical name is 3-Bromo-N-{4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl}-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide .

Plant Hormone Analog

While not extensively studied, the pyrazole ring system in this compound resembles indole derivatives. Indole-3-acetic acid (IAA) is a well-known plant hormone produced from tryptophan degradation. Although not identical, the structural similarity suggests that this compound might have some analogical effects in plant biology .

Direcciones Futuras

The future directions for “4-Bromo-5-cyclopropyl-2-methylpyrazole-3-carboxylic acid” and similar compounds could involve further exploration of their synthesis, chemical reactivity, and potential biological activities. Given the wide range of biological activities exhibited by pyrazole derivatives, these compounds may have potential applications in medicinal chemistry .

Propiedades

IUPAC Name |

4-bromo-5-cyclopropyl-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-11-7(8(12)13)5(9)6(10-11)4-2-3-4/h4H,2-3H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZFGJPKBSGNMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2CC2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(methoxymethyl)-1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazole hydrochloride](/img/structure/B2530643.png)

![3-(4-bromobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530650.png)

![Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2530651.png)

![Prop-2-enyl 5-(4-ethoxy-3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2530660.png)

![2-(3,4-dimethoxyphenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2530661.png)